3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE
Overview
Description
3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a fluorophenyl group and two hydroxy-dihydroquinolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various quinolinone and hydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact molecular pathways involved are still under investigation, but they likely include interactions with key signaling proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolone backbone and exhibit comparable biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often show enhanced biological activity due to the presence of the fluorine atom.
Uniqueness
What sets 3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE apart is its dual quinolinone structure, which provides unique chemical and biological properties. This dual structure allows for more versatile interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
3-[(4-fluorophenyl)-(4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-4-hydroxy-1H-quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O4/c26-14-11-9-13(10-12-14)19(20-22(29)15-5-1-3-7-17(15)27-24(20)31)21-23(30)16-6-2-4-8-18(16)28-25(21)32/h1-12,19H,(H2,27,29,31)(H2,28,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZFMGZDBLVYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5NC4=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.